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Compound of Interest

Compound Name:
5-chloro-1-ethyl-1H-pyrazol-4-

amine

CAS No.: 406188-96-3

Cat. No.: B6589559

Get Quote

Executive Summary
5-chloro-1-ethyl-1H-pyrazol-4-amine (CAS: 406188-96-3) serves as a "privileged scaffold"

fragment in medicinal chemistry.[1] Unlike its 5-bromo or 1-methyl analogs, this compound

offers a unique balance of metabolic stability, lipophilicity, and orthogonal reactivity.

For drug development professionals, the "performance" of this intermediate is defined by its

ability to undergo regioselective functionalization without compromising the integrity of the

pyrazole core. This guide compares it directly against its primary alternatives: the 5-Bromo

analog (higher reactivity, lower stability) and the 1-Methyl analog (lower lipophilicity, different

binding kinetics).
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Feature
5-Chloro-1-ethyl-1H-

pyrazol-4-amine

5-Bromo-1-ethyl-
1H-pyrazol-4-amine

5-Chloro-1-methyl-
1H-pyrazol-4-amine

C5-Halogen Reactivity

Moderate (Requires

specialized catalysts

for Pd-coupling)

High (Facile oxidative

addition)
Moderate

Metabolic Stability
High (C-Cl bond is

robust)

Low (C-Br is liable to

metabolism/dehaloge

nation)

Moderate (N-Methyl is

a metabolic soft spot)

Lipophilicity (cLogP)
~0.8 - 1.2 (Optimal for

cell permeability)
~1.0 - 1.4 ~0.3 - 0.6 (More polar)

Primary Application

Late-stage

diversification;

Fragment-based drug

design

Early-stage library

synthesis

Scaffold hopping;

Solubility optimization

Chemical Cross-Reactivity & Selectivity Profile
In the context of organic synthesis, "cross-reactivity" refers to the potential for the reagents to

react at unintended sites (regio-scrambling) or for the functional groups to interfere with each

other.

A. The Orthogonality Challenge
The 4-amino-5-chloro-pyrazole scaffold presents a classic nucleophile-electrophile competition:

C4-Amine (-NH₂): A nucleophile prone to acylation, alkylation, or reductive amination.

C5-Chloride (-Cl): An electrophile (pseudo-halide) susceptible to Palladium-catalyzed cross-

coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Performance Insight: The 5-Chloro derivative is superior to the 5-Bromo derivative when the

synthetic route requires the halogen to survive early steps. The C-Cl bond is inert to many

conditions that would cleave a C-Br bond (e.g., lithium-halogen exchange or mild Pd

conditions), allowing for late-stage diversification.
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B. Comparative Reactivity Data
The following table summarizes the performance of the 5-chloro variant in standard coupling

reactions compared to the 5-bromo alternative.

Reaction Type
5-Chloro Variant
Performance

5-Bromo Variant
Performance

Recommendation

Amide Coupling (at -

NH₂)

Excellent. No

interference from C-

Cl.

Good, but C-Br can

degrade if Lewis acids

are used.

Use 5-Chloro for early

amide formation.

Suzuki Coupling (at

C5)

Slow. Requires bulky

phosphine ligands

(e.g., XPhos, RuPhos)

and higher temps

(>80°C).

Fast. Occurs under

mild conditions (rt to

60°C) with standard

catalysts (Pd(PPh₃)₄).

Use 5-Bromo for rapid

library generation.

SNAr Displacement

Moderate. Requires

strong electron-

withdrawing groups on

the partner.

High. Bromide is a

better leaving group.

[2]

Use 5-Bromo if SNAr

is the key step.

Biological Implications: The "Ethyl" Effect
When used as a fragment in kinase inhibitors, the 1-ethyl group of 5-chloro-1-ethyl-1H-
pyrazol-4-amine significantly influences the biological cross-reactivity (selectivity) of the final

drug molecule.

Mechanism of Action (SAR)
Steric Filling: The ethyl group is bulkier than a methyl group. In many kinase ATP-binding

pockets (e.g., JAK, FGFR), this extra bulk can fill a hydrophobic sub-pocket (selectivity filter),

potentially reducing off-target binding to kinases with smaller gatekeeper residues.

Solubility vs. Permeability: The ethyl group increases lipophilicity (logP) compared to the

methyl analog, often improving passive permeability across cell membranes without the

metabolic liability of longer alkyl chains.
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Diagram: Selectivity & Synthesis Logic
The following diagram illustrates the decision tree for selecting the 5-chloro-1-ethyl variant over

its analogs based on synthetic and biological requirements.

Target Molecule Design Select Scaffold

5-Chloro-1-Ethyl-amine
(Robust, Lipophilic)Need Stability

5-Bromo-1-Ethyl-amine
(Reactive, Labile)

Need Reactivity

5-Chloro-1-Methyl-amine
(Polar, Small)

Need Solubility

Late-Stage Coupling
(C-Cl survives steps 1-3)

Kinase Selectivity
(Ethyl fills hydrophobic pocket)

Rapid Library Gen
(C-Br reacts first)

Click to download full resolution via product page

Caption: Decision logic for selecting 5-chloro-1-ethyl-1H-pyrazol-4-amine based on synthetic

strategy (stability) and biological requirements (selectivity).

Experimental Protocol: Chemoselective
Functionalization
Objective: To demonstrate the selective acylation of the amine group without affecting the

chloro-substituent, followed by a Suzuki coupling at the C5 position. This validates the

"orthogonality" claim.

Reagents:
Substrate: 5-chloro-1-ethyl-1H-pyrazol-4-amine (1.0 eq)

Acylating Agent: Benzoyl chloride (1.1 eq)

Base: Triethylamine (2.0 eq)
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Solvent: Dichloromethane (DCM, anhydrous)

Catalyst (Step 2): Pd(OAc)₂ / XPhos (for activating the C-Cl bond)

Step-by-Step Methodology:
Amine Protection (Acylation):

Dissolve 1.0 g of 5-chloro-1-ethyl-1H-pyrazol-4-amine in 10 mL anhydrous DCM.

Cool to 0°C under nitrogen atmosphere.

Add Triethylamine (2.0 eq) dropwise.

Add Benzoyl chloride (1.1 eq) slowly to control exotherm.

Observation Point: The reaction should remain clear to pale yellow. If a precipitate forms

immediately, check moisture levels (potential hydrolysis of acyl chloride).

Stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The C-Cl

bond remains intact (no oxidative addition occurs without Pd).

Workup: Wash with 1N HCl, dry over Na₂SO₄, and concentrate.

Cross-Coupling (Suzuki):

Take the intermediate from Step 1. Dissolve in 1,4-Dioxane/Water (4:1).

Add Phenylboronic acid (1.5 eq) and K₂CO₃ (3.0 eq).

Critical Step: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Note: Standard Pd(PPh₃)₄ is

often insufficient for activating the electron-rich, sterically hindered 5-chloro pyrazole.

Heat to 90°C for 12 hours.

Result: Formation of the fully substituted 1-ethyl-4-amido-5-phenyl-pyrazole.
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NMR Check: In Step 1 product, the absence of the broad NH₂ singlet (~4-5 ppm) and

appearance of amide NH (~9-10 ppm) confirms acylation. The retention of the C-Cl bond is

inferred by the lack of des-chloro byproducts.

Mass Spec: The parent ion pattern for Step 1 must show the characteristic Chlorine isotope

ratio (3:1 M:M+2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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